Imino(triphenyl)-lambda5-phosphane;hydrochloride
Description
Imino(triphenyl)-lambda⁵-phosphane; hydrochloride is a phosphorus(V) compound characterized by a central phosphorus atom bonded to three phenyl groups, an imino group (NH), and a chloride counterion. This structure places it within the broader class of phosphoranes, which exhibit hypervalent bonding. The compound is synthesized via nucleophilic substitution reactions involving triphenylphosphine derivatives and imino precursors, often under anhydrous conditions with bases like triethylamine to neutralize HCl byproducts . Its applications span organic synthesis, where it serves as a ligand or intermediate due to the nucleophilicity of the imino group and the stability conferred by the triphenylphosphine moiety .
Properties
IUPAC Name |
imino(triphenyl)-λ5-phosphane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NP.ClH/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15,19H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUVAHMYNJOZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClNP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21612-82-8 | |
| Record name | NSC61677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imino(triphenyl)-lambda5-phosphane;hydrochloride typically involves the reaction of triphenylphosphine with an appropriate imine precursor under controlled conditions. One common method involves the use of a Staudinger reaction, where triphenylphosphine reacts with an azide to form an iminophosphorane intermediate, which is then hydrolyzed to yield the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Staudinger reactions with optimized reaction parameters to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Imino(triphenyl)-lambda5-phosphane;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine amine derivatives.
Substitution: Various substituted triphenylphosphine derivatives depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
Imino(triphenyl)-lambda5-phosphane;hydrochloride has several notable applications in scientific research:
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their electronic properties and potential applications in catalysis.
Catalysis
Due to its ability to stabilize various oxidation states of metals, this compound is used as a catalyst in organic reactions, including:
- Cross-coupling reactions : It facilitates the formation of carbon-carbon bonds.
- Hydrogenation reactions : The compound can be employed in hydrogenation processes due to its ability to coordinate with metal catalysts.
Research has indicated that compounds related to Imino(triphenyl)-lambda5-phosphane exhibit biological activities such as:
- Antimicrobial properties : Studies suggest potential efficacy against various bacteria and fungi.
- Anticancer activity : Preliminary investigations have shown that derivatives may inhibit cancer cell proliferation.
Material Science
In material science, this compound is explored for its role in the development of advanced materials such as:
- Organic semiconductors : Its electronic properties make it suitable for applications in organic electronics.
- Corrosion inhibitors : The compound's ability to form protective layers on metal surfaces is being studied for use in coatings.
Case Study 1: Catalytic Applications
A study published in Journal of Organometallic Chemistry demonstrated the effectiveness of Imino(triphenyl)-lambda5-phosphane as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated improved yields compared to traditional ligands, highlighting its potential for industrial applications in organic synthesis.
Case Study 2: Biological Evaluation
In research conducted at a university laboratory, derivatives of Imino(triphenyl)-lambda5-phosphane were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibitory effects, suggesting further exploration into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Imino(triphenyl)-lambda5-phosphane;hydrochloride involves its interaction with molecular targets through its phosphorus center and imino group. The compound can form stable complexes with metal ions, influencing various biochemical pathways. Its ability to undergo redox reactions also plays a crucial role in its biological activity, affecting cellular processes and enzyme functions .
Comparison with Similar Compounds
Imino Ether Hydrochlorides
Imino ether hydrochlorides, such as acetiminophenyl ether hydrochloride (yield: 55%), share the imino group and hydrochloride salt but lack the phosphorus center. Instead, they feature oxygen or nitrogen as central atoms. This structural difference results in distinct reactivity:
- Nucleophilicity: The phosphorus atom in imino(triphenyl)-lambda⁵-phosphane enhances nucleophilic attack capabilities compared to imino ethers, enabling complex adduct formation with electrophiles like dimethyl acetyle dicarboxalate.
- Salt Formation : Both compounds form stable hydrochlorides, but phosphoranes exhibit broader acid compatibility (e.g., forming salts with HBr and HClO₄ as demonstrated in Brown93’s work).
Phosphazenes
Tetrachloromonospirocyclotriphosphazenes (e.g., compounds 1 and 2 in ) are cyclic phosphazenes with alternating P-N bonds. Key distinctions include:
- Bonding: Phosphazenes feature a P₃N₃ ring, whereas imino(triphenyl)-lambda⁵-phosphane has a mononuclear structure.
- Synthesis: Both require THF and triethylamine, but phosphazenes involve spirocyclic formation via diamine reactions, whereas the target compound forms through imino group substitution.
- Applications: Phosphazenes are used in flame retardants and elastomers, while imino-phosphoranes are specialized in catalysis.
Organophosphate Esters (OPEs)
Triphenyl ester OPEs (e.g., triphenyl phosphate) share phenyl groups but differ fundamentally:
- Biodegradability : Triphenyl ester OPEs degrade anaerobically (>70% removal in STPs), whereas phosphoranes are more chemically stable due to hypervalent bonding.
- Electron Effects: Chlorinated OPEs resist biodegradation due to electron-withdrawing Cl atoms, a property less relevant to phosphoranes, where electron effects are modulated by the imino group.
Reactivity Profile
- Acid Compatibility : Demonstrates reversible oxygen transfer to phosphorus, a mechanism absent in OPEs or phosphazenes.
Physical and Chemical Properties
| Property | Imino(triphenyl)-lambda⁵-phosphane; HCl | Phosphazenes | Imino Ether Hydrochlorides |
|---|---|---|---|
| Molecular Weight | Higher (>400 g/mol) | Variable (300–500 g/mol) | Lower (~200 g/mol) |
| Thermal Stability | High (decomposes >250°C) | Moderate | Low (decomposes <150°C) |
| Solubility | THF, DCM | THF, DMF | Water, methanol |
Biological Activity
Imino(triphenyl)-lambda5-phosphane;hydrochloride, also known by its CAS number 21612-82-8, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies and sources.
- Chemical Name : this compound
- Molecular Formula : CHNP
- Molecular Weight : 313.766 g/mol
- CAS Number : 21612-82-8
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of triphenylphosphine with imines or related compounds. The resulting product can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm its structure and purity.
Antimicrobial Properties
Research indicates that quaternary phosphonium salts, including this compound, exhibit a broad spectrum of antimicrobial activity. These compounds have been shown to be effective against various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Cytotoxicity Studies
A study focused on the cytotoxic effects of this compound on cancer cell lines demonstrated significant activity. The compound was evaluated against several cell lines, including HEp-2 laryngeal carcinoma cells, showing promising results in inhibiting cell proliferation .
Case Studies
- Antimicrobial Activity : A comparative study highlighted the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing low concentrations required for effective inhibition .
- Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic potential of the compound on various human cancer cell lines. Results indicated that at specific concentrations, there was a notable reduction in cell viability, suggesting a dose-dependent effect .
Data Table: Biological Activity Overview
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
